
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is a quaternary ammonium compound with a unique structure that includes an epoxy group and a morpholine ring. This compound is known for its cationic properties and is widely used in various industrial and scientific applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride typically involves the reaction of N-methylmorpholine with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the epoxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions. The product is then purified through crystallization or distillation to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Polymerization: It can participate in polymerization reactions to form cationic polymers.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Conditions: Reactions are typically carried out in aqueous or organic solvents at moderate temperatures (20-50°C).
Major Products:
Ring-Opened Products: Depending on the nucleophile, the major products are often β-substituted alcohols or amines.
Polymers: When used in polymerization, the major products are cationic polymers with enhanced properties.
Aplicaciones Científicas De Investigación
N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of cationic surfactants, flocculants, and antistatic agents
Mecanismo De Acción
The mechanism of action of N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride involves its interaction with negatively charged molecules due to its cationic nature. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as modifying surfaces or biomolecules .
Comparación Con Compuestos Similares
- N-(2,3-Epoxypropyl)trimethylammonium chloride
- N-(2,3-Epoxypropyl)phthalimide
- 2,3-Epoxypropyl neodecanoate
Comparison: N-(2,3-Epoxypropyl)-N-methylmorpholinium chloride is unique due to the presence of the morpholine ring, which imparts additional stability and reactivity compared to other similar compounds. Its cationic nature and epoxy group make it highly versatile for various applications, distinguishing it from other epoxy-containing quaternary ammonium compounds .
Propiedades
Número CAS |
45977-24-0 |
|---|---|
Fórmula molecular |
C8H16ClNO2 |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
4-methyl-4-(oxiran-2-ylmethyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C8H16NO2.ClH/c1-9(6-8-7-11-8)2-4-10-5-3-9;/h8H,2-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JLHFVIHSWVYOFK-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOCC1)CC2CO2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


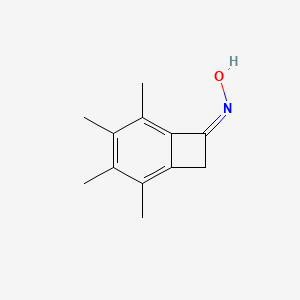
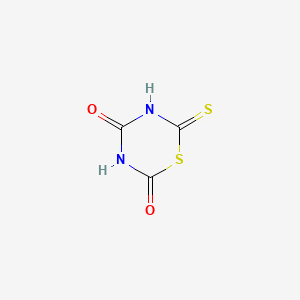
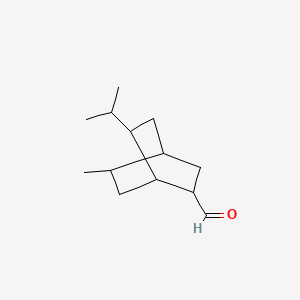
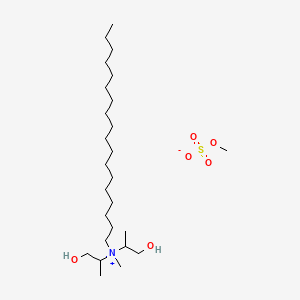

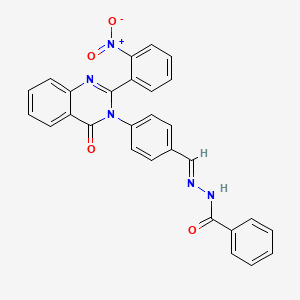
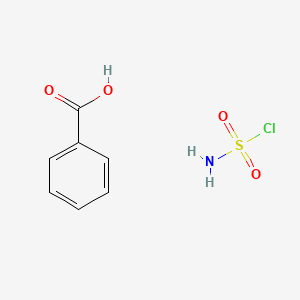
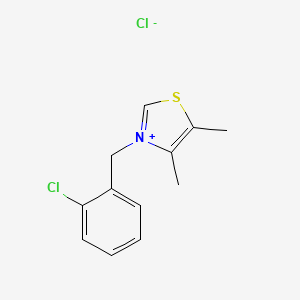
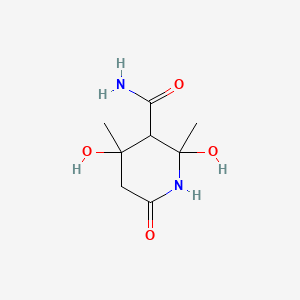
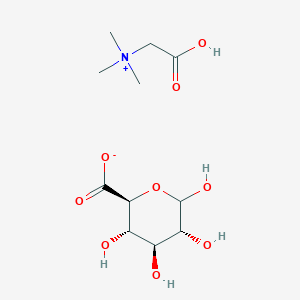



![3-[[4-[(6-Nitrobenzothiazol-2-YL)azo]phenyl]amino]propiononitrile](/img/structure/B12677358.png)
